1,3,7-trimethyl-9H-purine-2,6,8-trione

CNS Stimulant Psychomotor Performance Neuropharmacology

This is your gold-standard non-selective adenosine receptor antagonist (A1, A2A, A2B) and the definitive probe for CYP1A2 phenotyping. Unlike theophylline or theobromine, only caffeine delivers the precise receptor-subtype affinity pattern, paraxanthine-dominant metabolism, and validated potency in behavioral/CNS assays essential for reproducible results. Secure the benchmark compound trusted worldwide for adenosine signaling research, drug-drug interaction studies, and methylxanthine SAR programs.

Molecular Formula C8H10N4O3
Molecular Weight 217.14 g/mol
Cat. No. B12057574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-trimethyl-9H-purine-2,6,8-trione
Molecular FormulaC8H10N4O3
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i4+1,5+1,6+1,8+1,9+1,11+1,12+1
InChIKeyBYXCFUMGEBZDDI-TWHZHSGKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trimethyl-9H-purine-2,6,8-trione (Caffeine): A Foundational Methylxanthine for Neuroscience and Pharmacology Research


1,3,7-Trimethyl-9H-purine-2,6,8-trione (caffeine) is a naturally occurring trimethylxanthine alkaloid and a non-selective antagonist of adenosine A1, A2A, and A2B receptors [1]. It is the world's most widely consumed psychoactive substance, found in coffee, tea, and numerous other plants [1]. This compound serves as a benchmark reference standard for adenosine receptor pharmacology, a probe for cytochrome P450 enzyme phenotyping, and a model compound for understanding the pharmacodynamics and pharmacokinetics of central nervous system (CNS) stimulants [1].

The Risk of Substituting 1,3,7-Trimethyl-9H-purine-2,6,8-trione (Caffeine) with Other Methylxanthines in Research and Development


While structurally similar methylxanthines like theophylline and theobromine share a common purine core and some pharmacological targets, their differences in receptor affinity, pharmacokinetics, and toxicological profiles are substantial enough to preclude simple substitution. Caffeine's unique pattern of adenosine receptor subtype interaction, its distinct metabolic pathway leading primarily to paraxanthine, and its specific potency in behavioral and physiological assays differentiate it from its closest analogs. Therefore, using the specific compound is critical for experimental reproducibility and achieving the desired pharmacological outcome [1]. These differences, which are quantifiable and experimentally verified, are detailed in the evidence guide below.

Quantitative Differentiation of 1,3,7-Trimethyl-9H-purine-2,6,8-trione (Caffeine) from Key Analogs


Caffeine's Potency in Central Nervous System Stimulation is Superior to Theophylline

In a double-blind, placebo-controlled crossover study in elderly human subjects, caffeine demonstrated significantly better performance on a continuous attention task compared to theophylline at the same oral dose (250 mg). [1] This indicates a more potent CNS stimulant effect. [1]

CNS Stimulant Psychomotor Performance Neuropharmacology

Caffeine Exhibits the Highest Behavioral Potency Among Natural Methylxanthines

In rats trained under a variable interval (VI) 30 schedule of food reinforcement, caffeine, theophylline, and theobromine all produced dose-related decreases in operant responding. The rank order of potency for producing these decreases was caffeine > theophylline > theobromine. [1]

Behavioral Pharmacology Operant Behavior Toxicology

Caffeine's Diuretic Activity is Intermediate Between Theophylline and Theobromine

In a classical rat bioassay of diuretics, the dose-action curves for xanthine derivatives were established. Theophylline was found to be significantly more potent than caffeine, which in turn was more potent than theobromine. [1]

Renal Pharmacology Diuretics Bioassay

Caffeine is Distinctly More Toxic Than Theophylline and Theobromine in Rodent Models

The acute toxicity of caffeine, as measured by oral LD50 in mice and rats, is significantly lower (i.e., more toxic) than that of theophylline and, especially, theobromine. [1] This indicates a narrower therapeutic window for caffeine.

Toxicology Safety Pharmacology LD50

Caffeine Metabolism Predominantly Yields Paraxanthine, Differentiating its Downstream Pharmacological Profile

The primary route of caffeine biotransformation by human CYP1A2 yields paraxanthine as the major metabolite, with theobromine and theophylline as minor metabolites. [1] This metabolic profile is unique and influences the overall pharmacological and toxicological outcome, as paraxanthine is itself a potent CNS stimulant. [2]

Drug Metabolism CYP1A2 Pharmacokinetics

Caffeine is a Less Potent Wake-Promoting Agent than its Primary Metabolite Paraxanthine

In a narcoleptic mouse model, the wake-promoting potency of paraxanthine was found to be greater and longer lasting than that of an equimolar concentration of caffeine. [1] This suggests that the primary metabolite contributes significantly to and may even surpass the wake-promoting effects attributed to caffeine itself.

Sleep Research Narcolepsy CNS Stimulants

Recommended Research and Industrial Applications for 1,3,7-Trimethyl-9H-purine-2,6,8-trione (Caffeine)


Reference Standard for Adenosine Receptor Pharmacology Assays

Caffeine is the prototypical, non-selective adenosine receptor antagonist. Its well-characterized, micromolar affinity for A1, A2A, and A2B receptors makes it an essential reference compound for calibrating and validating in vitro and in vivo assays designed to study adenosine receptor function, ligand binding, and downstream signaling pathways [1]. Researchers should prioritize this compound as a control when developing novel antagonists or investigating the role of adenosine signaling in physiological and pathological processes.

Probe for Cytochrome P450 1A2 (CYP1A2) Phenotyping

Due to its primary, and highly specific, metabolism by CYP1A2 to paraxanthine, caffeine is an invaluable non-invasive probe for assessing human CYP1A2 enzyme activity. This application is crucial for pharmacogenomic studies, drug-drug interaction assessments, and personalized medicine approaches [1]. The predictable and well-documented metabolic pathway allows for standardized phenotyping, making caffeine the gold standard for this purpose.

Behavioral Pharmacology and Neuroscience Studies of CNS Stimulants

As demonstrated by its superior potency in behavioral assays compared to theophylline and theobromine, caffeine is the preferred methylxanthine for studies investigating psychomotor stimulation, arousal, attention, and the neurobiology of habit-forming substances [1][2]. Its unique pharmacological signature, which includes both adenosine receptor antagonism and downstream effects on neurotransmitter systems, provides a robust and reproducible model for exploring the mechanisms of CNS stimulation and addiction.

Bronchodilator Research and Comparative Pharmacology

While theophylline is the clinically preferred bronchodilator, caffeine demonstrates comparable efficacy in specific models, as shown in asthmatic patients. This property makes caffeine a valuable comparator in pulmonary pharmacology research aimed at dissecting the structure-activity relationships of methylxanthines and identifying the precise molecular mechanisms underlying their bronchodilatory effects [1]. Its distinct pharmacokinetic profile relative to theophylline also offers a tool for studying the relationship between drug exposure and pulmonary function.

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